![molecular formula C19H20N4O6 B215097 Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate](/img/structure/B215097.png)
Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate is a chemical compound that has gained significant importance in the field of scientific research. It is a synthetic molecule that is used for various purposes, including drug discovery, medicinal chemistry, and biochemical research.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate involves the inhibition of enzymes that are involved in various biochemical pathways. The compound binds to the active site of the enzyme, preventing its activity. The specific mechanism of action depends on the enzyme being targeted.
Biochemical and Physiological Effects:
Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, making it a potential anti-cancer drug. It also has anti-inflammatory properties and has been found to reduce the production of inflammatory cytokines. In addition, the compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate in lab experiments include its high potency and selectivity, making it a useful tool for studying enzyme activity. However, the compound has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for research involving Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate. One area of research is the development of new drugs that target specific enzymes involved in disease pathways. Another area of research is the development of new methods for synthesizing the compound, which could improve its solubility and bioavailability. In addition, the compound could be used in combination with other drugs to enhance their efficacy and reduce their side effects. Finally, research could focus on understanding the off-target effects of the compound, which could provide insight into its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate involves a multistep process that includes the reaction of various chemical reagents. The process starts with the reaction of ethyl 2-pyridinecarboxylate with ethyl chloroformate to form ethyl 2-chloro-3-pyridinecarboxylate. This intermediate is then reacted with 3-aminopropionyl chloride to form ethyl 3-[(3-chloro-2-pyridinyl)amino]-3-oxopropanoate. The final step involves the reaction of ethyl 3-[(3-chloro-2-pyridinyl)amino]-3-oxopropanoate with 2-(ethoxycarbonyl)pyridine-3-amine to form Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate has various applications in scientific research. It is used in drug discovery and medicinal chemistry to develop new drugs and understand the mechanism of action of existing drugs. It is also used in biochemical research to study the interaction of proteins and enzymes with small molecules. The compound has been found to inhibit the activity of certain enzymes, making it a potential target for the development of new drugs.
Eigenschaften
Produktname |
Ethyl 3-[(3-{[2-(ethoxycarbonyl)-3-pyridinyl]amino}-3-oxopropanoyl)amino]-2-pyridinecarboxylate |
---|---|
Molekularformel |
C19H20N4O6 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
ethyl 3-[[3-[(2-ethoxycarbonylpyridin-3-yl)amino]-3-oxopropanoyl]amino]pyridine-2-carboxylate |
InChI |
InChI=1S/C19H20N4O6/c1-3-28-18(26)16-12(7-5-9-20-16)22-14(24)11-15(25)23-13-8-6-10-21-17(13)19(27)29-4-2/h5-10H,3-4,11H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
ZHCXCVVAXSHAGB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC=N1)NC(=O)CC(=O)NC2=C(N=CC=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC=N1)NC(=O)CC(=O)NC2=C(N=CC=C2)C(=O)OCC |
Löslichkeit |
58.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.